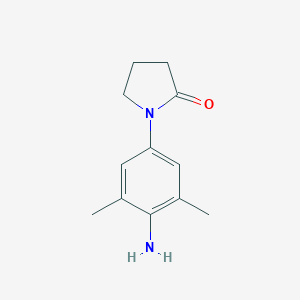

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

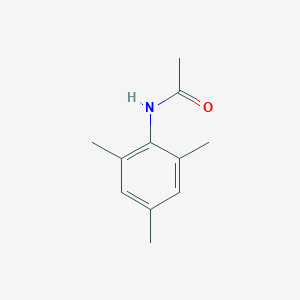

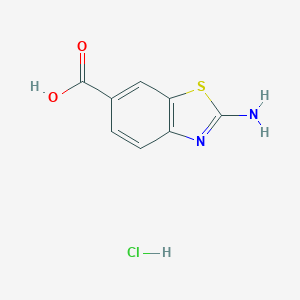

“1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C12H16N2O . It has a molecular weight of 204.27 . The SMILES string representation of the molecule is Cc1cc (cc (C)c1N)N2CCCC2=O .

Molecular Structure Analysis

The InChI string for “1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one” is1S/C12H16N2O/c1-8-6-10 (7-9 (2)12 (8)13)14-5-3-4-11 (14)15/h6-7H,3-5,13H2,1-2H3 . This indicates the presence of a pyrrolidinone ring attached to a 3,5-dimethylphenyl group with an amino substituent.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Pyrrolidine derivatives, including 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one, have been synthesized for various applications, such as intermediates in pharmaceuticals and materials science. These compounds are part of broader research on pyrrolidines and pyrrolidinones, which are critical for developing new medicinal molecules with improved biological activity due to their versatility in chemical modifications (Fleck et al., 2003; Hosseini et al., 2006).

Catalysis and Organic Synthesis

- In the realm of catalysis, the structural modification of nickel(II) pincer complexes by incorporating pyrrolidino groups has shown significant improvements in catalytic efficiency for cross-coupling reactions. This modification underscores the utility of pyrrolidinone derivatives in enhancing catalyst performance (Garcia et al., 2016).

Materials Science

- Pyrrolidinone derivatives are investigated for their potential in materials science, including the synthesis of polymers and copolymers. These compounds serve as monomers or intermediates for developing new materials with desirable properties such as high stability, flexibility, and electrical conductivity (Anderson & Liu, 2000).

Bioorganic and Medicinal Chemistry

- Research on pyrrolidine and pyrrolidinone derivatives extends to bioorganic chemistry, where these compounds are part of studies on DNA interaction, enzyme inhibition, and the design of bioactive molecules. Their unique chemical structures enable selective binding and reactivity with biological targets, contributing to the development of novel therapeutic agents (Woo et al., 1993).

Pharmaceutical Chemistry

- In pharmaceutical chemistry, the synthetic versatility of pyrrolidinones, including the ability to introduce various functional groups, makes them valuable scaffolds for drug development. These compounds are involved in synthesizing active pharmaceutical ingredients (APIs) and intermediates with enhanced biological activities (Rubtsova et al., 2020).

Eigenschaften

IUPAC Name |

1-(4-amino-3,5-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(7-9(2)12(8)13)14-5-3-4-11(14)15/h6-7H,3-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNQHGHXLRNSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N2CCCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587930 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

CAS RN |

924830-53-5 |

Source

|

| Record name | 1-(4-Amino-3,5-dimethylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B182400.png)

![1-Amino-3-ethyl-1-[1-(4-fluorophenyl)cyclobutyl]pentan-3-ol](/img/structure/B182406.png)

![6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid](/img/structure/B182419.png)